1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClFO2 It is a derivative of propanone, featuring a chloro group, an ethoxy group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one typically involves the reaction of 3-ethoxy-2-fluorobenzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Formation of amides, ethers, or thioethers.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo various transformations. These interactions can affect biological pathways and molecular functions, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
- 1-Chloro-3-(3-fluorophenyl)propan-2-one
- 3-Chloro-1-(2-fluorophenyl)-1-propanone
Comparison: 1-Chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C11H12ClFO2 |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
1-chloro-1-(3-ethoxy-2-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClFO2/c1-3-15-9-6-4-5-8(11(9)13)10(12)7(2)14/h4-6,10H,3H2,1-2H3 |
InChI Key |
DLVFOLSNMOROHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1F)C(C(=O)C)Cl |
Origin of Product |
United States |
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